Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate

Catalog No.
S14015028
CAS No.
M.F
C15H24N2O5
M. Wt
312.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethy...

Product Name

Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate

IUPAC Name

tert-butyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylate

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

InChI

InChI=1S/C15H24N2O5/c1-14(2,3)20-12(18)11-9-10(22-17-11)7-8-16-13(19)21-15(4,5)6/h9H,7-8H2,1-6H3,(H,16,19)

InChI Key

FWQJOEGVTORUDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)CCNC(=O)OC(C)(C)C

Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate is a synthetic compound belonging to the class of oxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis as a protecting group for amines, and an ethyl side chain that enhances its biological activity. The structure of the compound can be represented as follows:

  • Molecular Formula: C14H23N3O4
  • Molecular Weight: 299.35 g/mol

The oxazole ring in this compound contributes to its stability and potential reactivity in various

The chemical reactivity of tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate is primarily influenced by the oxazole ring and the functional groups attached to it. Key reactions include:

  • Acyl Substitution Reactions: The ester functional group can undergo acyl substitution with various amines, leading to the formation of diverse derivatives. This is facilitated by the presence of the adjacent azole, which increases electrophilicity .
  • Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, yielding the corresponding amine and carboxylic acid derivatives.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form larger cyclic structures, which are valuable in drug discovery .

Oxazoles and their derivatives have been recognized for their biological significance. Compounds like tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate have shown potential as:

  • Antimicrobial Agents: Certain oxazole derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Compounds: Some studies suggest that oxazole-containing compounds may have anticancer activity due to their ability to interact with biological targets within cancer cells .
  • Enzyme Inhibitors: They may act as inhibitors for specific enzymes involved in metabolic pathways.

The synthesis of tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate typically involves several steps:

  • Formation of Oxazole Ring: This can be achieved through cyclization of β-hydroxy amides using dehydrating agents like phosphorus oxychloride or thionyl chloride.
  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride in the presence of a base such as diisopropylethylamine.
  • Esterification: The carboxylic acid moiety is converted into an ester by reacting with tert-butanol under acidic conditions.

These methods allow for the efficient synthesis of the target compound while maintaining high yields and purity .

Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate has several applications:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting various diseases.
  • Chemical Probes: It can serve as a chemical probe in biological studies to investigate enzyme functions or metabolic pathways.
  • Synthesis of Complex Molecules: It acts as a building block in the synthesis of more complex organic molecules.

Interaction studies involving tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate often focus on its binding affinity to specific biological targets. Techniques such as:

  • Nuclear Magnetic Resonance (NMR): Used to study conformational changes upon binding.
  • Surface Plasmon Resonance (SPR): Employed to measure binding kinetics and affinities.

These studies help elucidate its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(tert-butoxycarbonylamino)-4-methyl-1,3-oxazole-5-carboxylateContains a methyl group on the oxazole ringShows higher reactivity towards acyclic amines
Ethyl 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylateThiazole instead of oxazoleExhibits different biological activity profiles
Propyl 5-(2-aminoethyl)-1,2-thiazole-3-carboxylic acidThiazole structure with free carboxylic acidPotentially more soluble in aqueous environments

Each compound exhibits unique properties that distinguish it from tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate while sharing similar synthetic routes and biological applications.

Cyclization Techniques for Oxazole Core Formation

The oxazole ring in tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate is typically constructed via cyclization of β-hydroxy amides or nitroacetate intermediates. A representative approach, adapted from quinolinone syntheses, involves the use of triphosgene (bis(trichloromethyl) carbonate) and ethyl nitroacetate under inert conditions.

Key Steps:

  • Activation of Carboxylic Acids: A carboxylic acid precursor (e.g., 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid) reacts with triphosgene in tetrahydrofuran (THF) to form an acyl chloride intermediate.
  • Cyclization with Nitroacetate: Ethyl nitroacetate is added to the acyl chloride in the presence of triethylamine (Et₃N), inducing cyclization at 60°C to yield the oxazole ring.

Optimization Parameters:

  • Solvent Choice: THF and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates.
  • Temperature Control: Maintaining temperatures below 40°C during solvent evaporation prevents decomposition.
  • Yield Enhancement: Sequential washing with brine and acidification to pH 3 minimizes side reactions, improving yields to 52% in model systems.

Table 1: Cyclization Conditions for Oxazole Formation

ParameterDetails
ReagentsTriphosgene, ethyl nitroacetate, Et₃N
SolventTHF/DMF (1:1 v/v)
Temperature60°C, 12–18 h
WorkupBrine wash, HCl acidification
Yield52% (model compound)

Boc-Protection Strategies in Intermediate Synthesis

The tert-butoxycarbonyl (Boc) groups in the target compound are introduced to protect amine functionalities during synthesis. While the provided sources do not explicitly detail Boc-protection for this molecule, analogous methodologies from quinolinone syntheses suggest a two-step strategy:

  • Amine Protection:

    • A primary amine (e.g., ethylamino or cyclopropylamino group) reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Et₃N or DMAP).
    • Example: Protecting an ethylamine intermediate with Boc₂O in dichloromethane (DCM) at 0°C.
  • Stability Considerations:

    • Boc-protected intermediates are susceptible to acidolysis, necessitating neutral pH during workup.
    • In related syntheses, acidification to pH 3 with HCl precipitates Boc-protected carboxylic acids without deprotection.

Challenges and Solutions:

  • Competing Reactions: Premature Boc deprotection is mitigated by avoiding strong acids (e.g., TFA) until the final step.
  • Purification: Flash chromatography with petroleum ether/ethyl acetate (50:50) effectively isolates Boc-protected intermediates.

Flow Chemistry Approaches for Scalable Production

Although the provided sources do not explicitly describe flow chemistry for this compound, batch synthesis insights highlight opportunities for process intensification:

Potential Adaptations:

  • Triphosgene Handling: Flow reactors could safely manage triphosgene’s toxicity by minimizing human exposure and enabling continuous quenching.
  • Oxazole Cyclization: A packed-bed reactor with immobilized Et₃N might enhance mixing and temperature control during nitroacetate cyclization.

Hypothetical Workflow:

  • Continuous Acyl Chloride Formation: Pumping carboxylic acid and triphosgene through a PTFE reactor at 25°C.
  • In-Line Cyclization: Merging the acyl chloride stream with ethyl nitroacetate/Et₃N in a heated (60°C) residence time module.

Table 2: Batch vs. Hypothetical Flow Parameters

ParameterBatch MethodFlow Proposal
Reaction Time12–18 h1–2 h
Solvent Volume20 mL/g substrate5 mL/g substrate
Temperature ControlOil bathJacketed reactor
SafetyManual transfersClosed system

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

312.16852187 g/mol

Monoisotopic Mass

312.16852187 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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